5-Bromo-7-chloroquinoxaline

説明

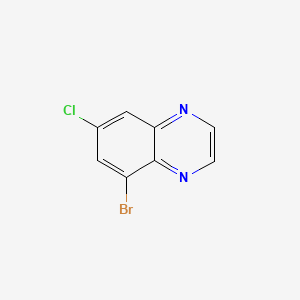

5-Bromo-7-chloroquinoxaline (CAS: 1215205-87-0) is a heterocyclic compound belonging to the quinoxaline family, characterized by a bicyclic structure comprising two nitrogen atoms at positions 1 and 4 of the benzene rings. The molecule features bromine and chlorine substituents at positions 5 and 7, respectively. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their electron-deficient aromatic systems, which enable diverse reactivity in cross-coupling reactions and applications in drug discovery .

特性

IUPAC Name |

5-bromo-7-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIPUDFECNDBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681991 | |

| Record name | 5-Bromo-7-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-87-0 | |

| Record name | 5-Bromo-7-chloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloroquinoxaline typically involves the reaction of 3-amino-4-bromobenzoyl chloride with 3-chloropyruvic acid ester in the presence of thionyl chloride. The intermediate product is then deprotected under basic conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 5-Bromo-7-chloroquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can yield various biaryl compounds .

科学的研究の応用

5-Bromo-7-chloroquinoxaline has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-Bromo-7-chloroquinoxaline involves its interaction with specific molecular targets. For instance, quinoxaline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact pathways and targets can vary depending on the specific application and derivative .

類似化合物との比較

This compound (CAS 1215205-87-0)

- Molecular Formula : C₈H₄BrClN₂

- Molecular Weight : ~244.5 g/mol

- Key Features: The bromine and chlorine substituents at positions 5 and 7 create steric and electronic effects that influence reactivity, particularly in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions. Limited physical property data is available, but its structural analogs suggest utility in pharmaceutical intermediates .

7-Bromo-2-chloroquinoxaline (CAS 89891-65-6)

- Molecular Formula : C₈H₄BrClN₂

- Molecular Weight : ~244.5 g/mol

- Key Features : Positional isomerism (bromo at 7, chloro at 2) alters electronic distribution compared to 5-bromo-7-chloro derivatives. This compound is explicitly marketed for medicinal purposes, highlighting the role of substituent positioning in biological activity .

Methyl-Substituted Quinoxalines

5-Bromo-7-methylquinoxaline (CAS 668276-42-4)

- Molecular Formula : C₉H₇BrN₂

- Molecular Weight : 223.07 g/mol

- Physical Properties :

Bromo-Chloro Substituted Quinolines

6-Bromo-7-chloroquinoline (CAS 127827-54-7)

- Molecular Formula : C₉H₅BrClN

- Molecular Weight : 242 g/mol

- Key Features: The quinoline scaffold (one nitrogen atom vs. two in quinoxaline) reduces electron deficiency, altering reactivity in cross-coupling reactions. This compound is used in organic synthesis but lacks explicit medicinal applications in the provided data .

7-Bromo-1-chloroisoquinoline (CAS N/A)

- Molecular Formula : C₉H₅BrClN

- Molecular Weight : ~242 g/mol

- Safety : Classified with hazard code T (toxic), risk statements R25 (toxic if swallowed) and R41 (risk of serious eye damage). Safety protocols include using protective equipment (S26, S37) .

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

生物活性

5-Bromo-7-chloroquinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family. It is characterized by the presence of bromine and chlorine substituents at the 5 and 7 positions, respectively, on the quinoxaline ring. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is . Its unique structure, featuring halogen substitutions, significantly influences its chemical reactivity and biological activity. The compound is often utilized as a precursor in the synthesis of various biologically active derivatives.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.48 g/mol |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate enzyme activities and influence cellular pathways, leading to various biological effects such as:

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against a range of pathogens.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell growth through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In studies evaluating the antimicrobial properties of this compound, it has demonstrated effectiveness against several bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A recent study tested the compound against common pathogens, revealing:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These results indicate that this compound possesses promising antimicrobial potential, warranting further investigation into its applications in treating infections.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. The compound has been shown to exhibit cytotoxic effects on multiple cancer cell lines, including breast, lung, and colon cancer cells.

Case Study: Cytotoxic Effects

In a study evaluating its anticancer activity across a panel of cancer cell lines, the following GI50 values were observed:

| Cancer Cell Line | GI50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 1.2 |

| A549 (Lung Cancer) | 0.9 |

| HCT116 (Colon Cancer) | 0.8 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of quinoxaline derivatives is crucial for optimizing their biological activities. Variations in substituents can lead to significant changes in potency and selectivity against specific targets.

Comparative Analysis of Quinoxaline Derivatives

| Compound Name | Substituents | Biological Activity |

|---|---|---|

| This compound | Br, Cl | Antimicrobial, anticancer |

| 6-Chloroquinoxaline | Cl | Moderate antimicrobial properties |

| 7-Nitroquinoxaline | NO2 | Potent antitumor activity |

This table highlights how specific modifications can enhance or diminish the biological activity of quinoxaline derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。